molecular formula C22H22N4O3S B2536012 5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 940998-28-7

5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No. B2536012
CAS RN: 940998-28-7
M. Wt: 422.5
InChI Key: AKAVPPYZSFHRNW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a methylamino group, a pyrrolidinylsulfonyl group, a phenyl group, an oxazole ring, and a carbonitrile group . These groups could contribute to the compound’s reactivity and biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the five-membered pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzylic position is often reactive, allowing for various substitution reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Its unique structure allows it to interact with cellular targets involved in cancer progression, making it a promising candidate for developing new anticancer therapies .

Antimicrobial Applications

The compound’s structure includes functional groups that can disrupt microbial cell walls or interfere with microbial DNA replication. This makes it a valuable candidate for developing new antibiotics or antifungal agents, particularly against resistant strains .

Anti-inflammatory Agents

Research has indicated that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is crucial for developing new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with a pyrrolidine ring often have diverse biological profiles due to the different binding modes to enantioselective proteins .

Future Directions

The compound could potentially be explored for its biological activity given the presence of the pyrrolidine ring, which is a common feature in many biologically active compounds . Further studies could also investigate the influence of the different functional groups on the compound’s reactivity and biological activity.

properties

IUPAC Name

5-[benzyl(methyl)amino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-25(16-17-7-3-2-4-8-17)22-20(15-23)24-21(29-22)18-9-11-19(12-10-18)30(27,28)26-13-5-6-14-26/h2-4,7-12H,5-6,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAVPPYZSFHRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

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